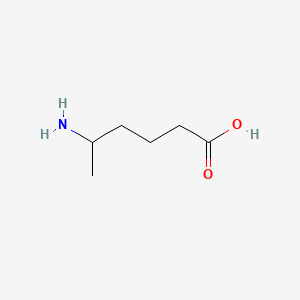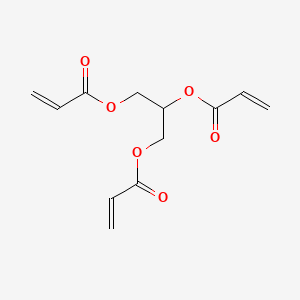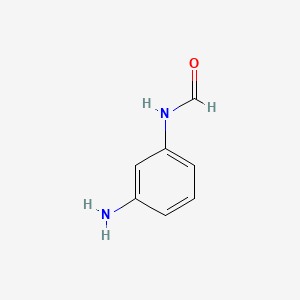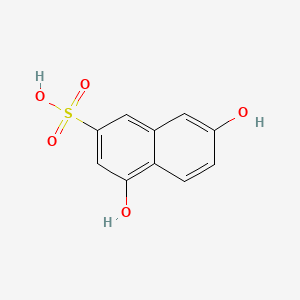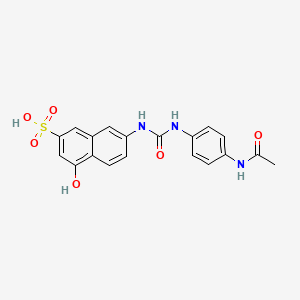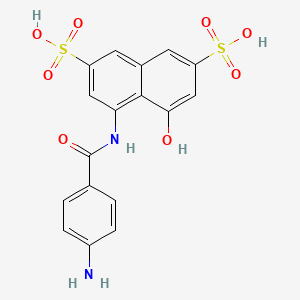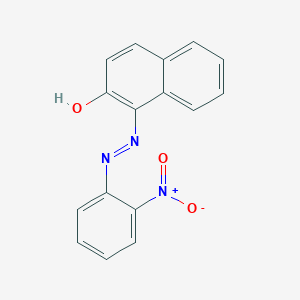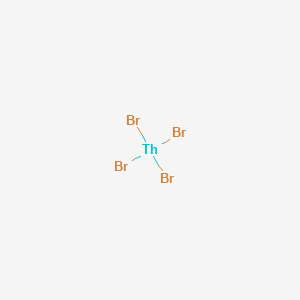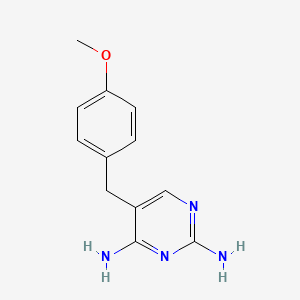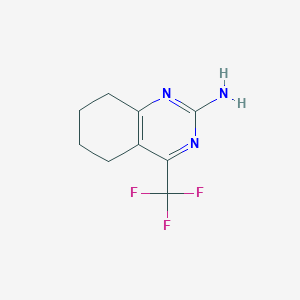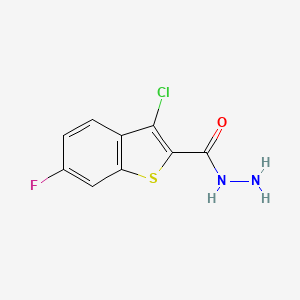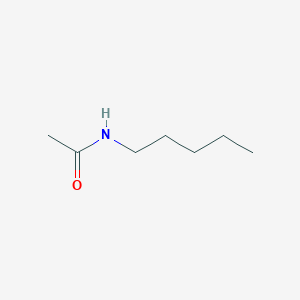
N-pentylacetamide
概要
説明
N-pentylacetamide: is an organic compound with the molecular formula C7H15NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known by its IUPAC name, This compound . It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a pentyl group. This modification imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for preparing N-pentylacetamide involves the reaction of acetic anhydride with pentylamine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent: [ \text{CH}_3\text{CO}_2\text{O} + \text{C}{11}\text{NH}_2 \rightarrow \text{CH}_3\text{CONHC}{11} + \text{CH}_3\text{COOH} ]
Direct Amidation: Another method involves the direct amidation of acetic acid with pentylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC): [ \text{CH}_3\text{COOH} + \text{C}{11}\text{NH}_2 \xrightarrow{\text{DCC}} \text{CH}_3\text{CONHC}{11} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using acetic anhydride and pentylamine. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the removal of by-products and improve yield.
化学反応の分析
Types of Reactions:
Hydrolysis: N-pentylacetamide can undergo hydrolysis in the presence of strong acids or bases to yield acetic acid and pentylamine: [ \text{CH}_3\text{CONHC}{11} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{C}{11}\text{NH}_2 ]
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids and amines.
Substitution: this compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Acetic acid and pentylamine.
Oxidation: Carboxylic acids and amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: N-pentylacetamide is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Solvent: It serves as a solvent for the dissolution of polar and non-polar compounds in chemical synthesis.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction: It is used in research to study protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Drug Delivery: The compound is investigated for its role in enhancing the bioavailability of certain drugs.
Industry:
Surfactants: It is used in the production of surfactants and detergents due to its amphiphilic nature.
Cosmetics: The compound is incorporated into cosmetic formulations for its emollient properties.
作用機序
Molecular Targets and Pathways: N-pentylacetamide exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathways Involved:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting catalytic activity.
Receptor Modulation: It interacts with receptors on the cell surface, altering signal transduction pathways and cellular responses.
類似化合物との比較
N-methylacetamide: Similar structure but with a methyl group instead of a pentyl group.
N-ethylacetamide: Contains an ethyl group instead of a pentyl group.
N-propylacetamide: Contains a propyl group instead of a pentyl group.
Comparison:
Hydrophobicity: N-pentylacetamide is more hydrophobic compared to its shorter-chain counterparts due to the longer pentyl group.
Boiling Point: The boiling point of this compound is higher than that of N-methylacetamide and N-ethylacetamide due to increased van der Waals interactions.
Solubility: this compound is less soluble in water compared to shorter-chain amides but more soluble in non-polar solvents.
Uniqueness: this compound’s longer alkyl chain imparts unique properties such as higher hydrophobicity, increased boiling point, and specific interactions with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-pentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-8-7(2)9/h3-6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBCMKWBUAWWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278089 | |
| Record name | Acetamide, N-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-60-9 | |
| Record name | NSC6003 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


